molecular formula C7H15NO B8186725 4-Amino-cycloheptanol

4-Amino-cycloheptanol

Cat. No. B8186725
M. Wt: 129.20 g/mol
InChI Key: SDTKRRSCXYJDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-cycloheptanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-cycloheptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-cycloheptanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analgesic and Antagonist Activity : New 4-amino-4-arylcyclohexanones, a class related to 4-Amino-cycloheptanol, have shown high analgesic activity and narcotic antagonist activity. These compounds could potentially improve pain relief and modify depression caused by other analgesics (Blackstone & Bowman, 1999).

  • Biosynthesis Precursor : 4-Amino-cycloheptanol may act as a precursor in the biosynthetic pathway of certain natural products, such as calystegin A 5, or may form from enzymatic reduction processes in these pathways (Asano et al., 1996).

  • Pharmaceutical Intermediates : Trans-4-(N-acetylamido)cyclohexanol, synthesized from p-aminophenol with high selectivity and reactant conversion, provides a key precursor for various pharmaceutical intermediates (Li Jia-jun, 2012).

  • Metal Complex Formation : 1-Amino-6,7-O-cyclohexylidene-4-azaheptane, synthesized from related compounds, can be complexed with transition metal acetates. This process offers insights into the interaction of these complexes with various substrates (Öztirk et al., 2006).

  • Catalysis in Amino Acid Synthesis : Novel cyclic dipeptides can catalyze an enantioselective Strecker amino acid synthesis. This synthesis method is significant for producing arylglycines with high enantiomeric excess, crucial in pharmaceutical manufacturing (Iyer et al., 1996).

  • Asthma Treatment : Derivatives of cyproheptadine, a compound structurally similar to 4-Amino-cycloheptanol, show potential as dual antagonists of histamine H1 and leukotriene D4 receptors. This development could lead to new asthma treatments without sedating side-effects (Zhang et al., 1997).

properties

IUPAC Name

4-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKRRSCXYJDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-cycloheptanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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